4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide
Overview
Description
4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S2 It is a sulfonamide derivative that contains a bromine atom and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include sulfone or sulfoxide derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(phenylsulfanyl)ethyl]benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
4-bromo-N,N-bis-(2-cyano-ethyl)benzenesulfonamide: Contains cyanoethyl groups instead of the phenylsulfanyl group.
4-bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide: Contains a tert-butyldimethylsilyloxy group instead of the phenylsulfanyl group.
Uniqueness
4-bromo-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide is unique due to the presence of both the bromine atom and the phenylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWSGOLPKHETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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